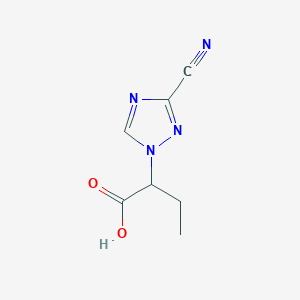

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” were not found, there has been extensive research on the synthesis of 1,2,4-triazole derivatives . For example, 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

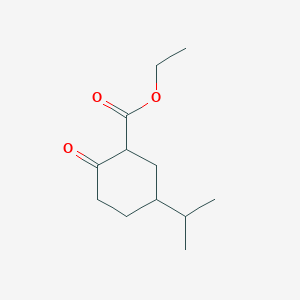

The molecular formula of “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is C7H8N4O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) .

Physical And Chemical Properties Analysis

The molecular weight of “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is 180.16402 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved papers.

科学的研究の応用

Synthetic Routes and Applications in Drug Discovery

Research on 1,4-disubstituted 1,2,3-triazoles highlights the importance of triazoles as key scaffolds in organic compounds with applications in drug discovery, material science, and bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing their broad spectrum of biological activities and significance in creating novel biologically active compounds (Kaushik et al., 2019).

Advances in Eco-friendly Synthesis

Advancements in the eco-friendly synthesis of triazoles emphasize the use of microwave irradiation and novel catalysts, such as biosourced cyclosophoraose and fish bone powder, for the click synthesis of 1,2,3-triazoles. These methodologies offer benefits like shorter reaction times and higher yields, demonstrating the triazoles' role in sustainable chemistry and their potential for industrial applications in drug synthesis (de Souza et al., 2019).

Antimicrobial Applications

The exploration of triazole derivatives for antimicrobial applications reveals a wide range of compounds with activities against multidrug-resistant pathogens, showcasing the chemical diversity and therapeutic potential of triazoles in addressing global health challenges. This includes compounds with antibacterial, antifungal, and antimycobacterial properties, highlighting the importance of triazoles in developing new antimicrobial agents (Swain et al., 2017).

Corrosion Inhibition

Research on 1,2,3-triazole derivatives as corrosion inhibitors for metal surfaces indicates their effectiveness in protecting steels, copper, iron, and aluminum against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical. The 1,4-disubstituted 1,2,3-triazole derivatives, synthesized via CuAAC click reactions, are highlighted for their non-toxic, environmentally friendly, and efficient corrosion inhibition properties (Hrimla et al., 2021).

将来の方向性

The future directions for “2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

作用機序

Target of Action

It’s worth noting that cyano substituted triazoles, such as 3-cyano-1,2,4-triazole, have been reported to exhibit inhibitory effects on cathepsin k .

Mode of Action

Triazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the reported inhibitory effects of similar compounds on cathepsin k, it’s plausible that this compound may influence pathways related to proteolysis .

Pharmacokinetics

It’s worth noting that the pharmacokinetic profile of a compound can significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of a compound .

特性

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-5(7(12)13)11-4-9-6(3-8)10-11/h4-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJUQOUQIJLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC(=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

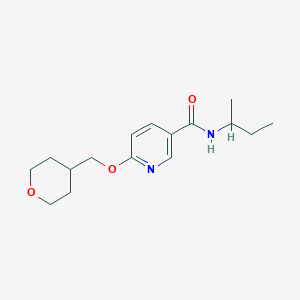

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

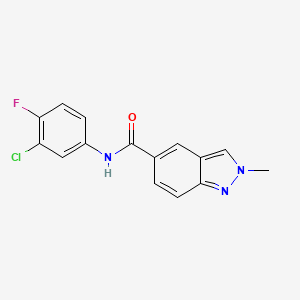

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)

![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)

![1-(4-Fluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2991472.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)

![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)

![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)